(4-(4-(Dimethylamino)benzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone
Description
(4-(4-(Dimethylamino)benzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone is a bifunctional molecule combining a piperazine-linked benzoyl group and a partially saturated pyrazolo[1,5-a]pyridine scaffold. Key features include:
- 4-(Dimethylamino)benzoyl group: Introduces electron-donating properties, which may influence electronic interactions with biological targets.
- 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine: A semi-rigid bicyclic system that balances conformational flexibility and stability.
Below, we compare it to structurally related analogs.
Properties
IUPAC Name |
[4-(dimethylamino)phenyl]-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O2/c1-23(2)17-8-6-16(7-9-17)20(27)24-11-13-25(14-12-24)21(28)18-15-22-26-10-4-3-5-19(18)26/h6-9,15H,3-5,10-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNGMTHUREZAFGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=C4CCCCN4N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound (4-(4-(Dimethylamino)benzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone is a synthetic derivative that has garnered interest in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, including its effects on various biological systems and potential therapeutic applications.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit a range of biological activities, including:
- Anticancer Activity : Many pyrazole derivatives are known for their anticancer properties. The compound may inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
- Antimicrobial Activity : There is evidence suggesting that similar compounds possess antimicrobial properties against various pathogens.
- Anti-inflammatory Effects : Certain structural motifs within the compound may confer anti-inflammatory benefits.
Case Studies
- Inhibition of Cancer Cell Proliferation : A study focused on a series of pyrazole derivatives demonstrated significant cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231). The compound's structural components were hypothesized to enhance its efficacy when used in combination with standard chemotherapy agents like doxorubicin .
- Mechanistic Insights : Research into the mechanisms of action revealed that similar compounds can induce apoptosis through the activation of caspase pathways and the modulation of Bcl-2 family proteins .
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | MCF-7 | 12.5 | Apoptosis via caspase activation |
| Study 2 | MDA-MB-231 | 15.0 | Cell cycle arrest and apoptosis |
Research Findings
The compound's structural analogs have shown promising results against both bacterial and fungal strains. A specific study highlighted that pyrazole derivatives could effectively inhibit growth in pathogenic microorganisms, suggesting a broad-spectrum antimicrobial potential .
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Anti-inflammatory Effects
In vitro studies have indicated that compounds with similar piperazine and pyrazole moieties exhibit significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines . This activity positions them as potential therapeutic agents for inflammatory diseases.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below contrasts the target compound with pyrazolo- and triazolopyrimidine-based analogs from the literature :
Molecular Descriptor Analysis
Using QSAR principles (), key differences emerge:
- Electrostatic Potential: The dimethylamino group increases electron density at the benzoyl moiety, contrasting with the electron-deficient trifluoromethyl groups in MK71. This could lead to divergent binding modes in charged environments .
- Topological Polar Surface Area (TPSA) : The piperazine and carbonyl groups in the target compound elevate TPSA (~90 Ų), suggesting better aqueous solubility than MK71 (~60 Ų) but lower than triazolopyrimidines (~110 Ų) .
Q & A
Basic Research Questions
Q. What are the critical steps and optimization strategies for synthesizing (4-(4-(Dimethylamino)benzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone?
- Answer : Synthesis typically involves multi-step reactions, including coupling of piperazine and pyrazolo-pyridine precursors, followed by benzoylation. Key optimization parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency .
- Catalysts : Palladium on carbon or copper iodide improves coupling reactions .
- Purification : Column chromatography or crystallization ensures high purity (>95%) .
- Monitoring : Thin-layer chromatography (TLC) tracks reaction progress .
- Example protocol: React 4-(dimethylamino)benzoyl chloride with piperazine derivatives under reflux, followed by cyclization with tetrahydropyrazolo precursors .
Q. Which spectroscopic and analytical techniques are essential for structural confirmation of this compound?
- Answer : A combination of techniques is required:
- NMR (1H/13C) : Assigns proton and carbon environments, confirming substituent positions .
- Mass spectrometry (HRMS) : Validates molecular formula and fragmentation patterns .
- X-ray crystallography : Resolves 3D conformation and hydrogen-bonding networks (if crystalline) .
- IR spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1650 cm⁻¹) .
Advanced Research Questions
Q. How can structural-activity relationship (SAR) studies be designed to evaluate biological targets of this compound?
- Answer :
- Core modifications : Synthesize analogs with variations in the pyrazolo-pyridine ring (e.g., substituents at positions 4,5,6,7) to assess impact on receptor binding .
- Functional group swaps : Replace the dimethylamino group with other electron-donating/withdrawing groups (e.g., methoxy, nitro) to study pharmacokinetic changes .
- Assays : Use surface plasmon resonance (SPR) for binding affinity (KD) measurements and cell-based assays (e.g., cAMP inhibition) for functional activity .
- Data interpretation : Compare IC₅₀ values across analogs to identify critical pharmacophores .
Q. What strategies address contradictions in synthetic yield or biological activity data across studies?
- Answer :
- Reaction reproducibility : Standardize solvent purity (e.g., anhydrous DMF), catalyst batch, and temperature control (±2°C) .
- Assay validation : Use internal controls (e.g., reference inhibitors) and replicate experiments across labs to minimize variability .
- Data normalization : Adjust for differences in cell line sensitivity or protein expression levels in target validation studies .
Q. How can computational modeling predict the compound’s reactivity or metabolic stability?
- Answer :
- DFT calculations : Simulate transition states for key reactions (e.g., amide bond formation) to identify rate-limiting steps .
- Molecular docking : Predict binding modes to targets (e.g., GPCRs) using software like AutoDock Vina .
- ADMET prediction : Tools like SwissADME estimate metabolic pathways (e.g., CYP450 interactions) and solubility .
Methodological Notes
- Contradiction resolution : Cross-validate synthetic protocols using orthogonal techniques (e.g., LC-MS vs. NMR) to confirm product identity .
- Advanced purification : Use preparative HPLC for isolating enantiomers if chirality impacts activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
